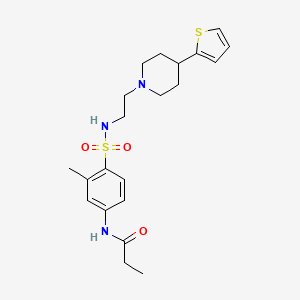
N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-methyl-4-(N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)sulfamoyl)phenyl)propionamide" is a structurally complex molecule that likely exhibits significant biological activity due to its functional groups and molecular architecture. The presence of a piperidinyl group and a sulfonamide moiety suggests that this compound could interact with various biological targets, such as receptors or enzymes. The structural features of this compound are reminiscent of those found in potent and selective human beta(3) agonists, as well as in ligands for the 5-HT7 receptor, which have been explored for their potential in treating central nervous system (CNS) disorders .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, where modifications to the phenylamine and sulfonamide groups were crucial for potency and selectivity . Additionally, the N-alkylation of arylsulfonamide derivatives has been used as a strategy to design selective ligands for the 5-HT7 receptor, indicating that similar synthetic strategies could be applicable to the compound . The synthesis of carbon-14 labeled benzamides involving aryllithium reactions also provides insight into possible synthetic routes for incorporating isotopic labels into similar compounds .
Molecular Structure Analysis
The molecular structure of the compound includes a piperidinyl ring, which is a common feature in many pharmacologically active compounds due to its ability to adopt various conformations that can fit into different binding sites. The sulfonamide group is another key structural element that can engage in hydrogen bonding and electrostatic interactions, which are important for receptor binding and selectivity. The thiophene moiety could contribute to the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetic profile .
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For example, piperidinium derivatives can participate in aminomethylation reactions to form complex heterocycles, as demonstrated in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides . This suggests that the compound may also be amenable to reactions that can modify its structure and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may possess properties conducive to biological activity. The presence of a sulfonamide group often confers solubility in water, while the piperidinyl and thiophene groups may increase lipophilicity, affecting the compound's ability to cross biological membranes. The molecular weight, polarity, and potential for forming hydrogen bonds are all factors that would influence its pharmacokinetic and pharmacodynamic profiles .
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and evaluated for its anti-inflammatory activity, showing potent effects in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).
Enamine Chemistry and Alkylation
Studies in enamine chemistry revealed the preparation and alkylation of cyclic and non-cyclic enamino-thiones, illustrating the compound's versatile chemical properties (Rasmussen, Shabana, & Lawesson, 1981).
Novel Syntheses for N,S-Containing Heterocycles
The compound was used in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing its utility in creating N,S-containing heterocycles (Dotsenko, Krivokolysko, & Litvinov, 2012).
Bioactivity Studies of Benzamides and Metal Complexes
Benzamides derived from the compound and their copper and cobalt complexes were synthesized, showing significant in vitro antibacterial activity, indicating potential for further pharmaceutical applications (Khatiwora et al., 2013).
Anti-cancer Activity of Novel Derivatives
Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing the compound showed promising in-vitro anticancer activity against human breast cancer cell line (MCF7), suggesting therapeutic potential (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the norepinephrine-dopamine reuptake system . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can result in various physiological effects.
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, it can influence various downstream effects related to mood, attention, and reward systems .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are somewhat similar to methamphetamine . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on norepinephrine and dopamine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, it can enhance neuronal signaling and lead to changes in mood, attention, and reward-related behaviors .
Propriétés
IUPAC Name |
N-[3-methyl-4-[2-(4-thiophen-2-ylpiperidin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)15-18)29(26,27)22-10-13-24-11-8-17(9-12-24)19-5-4-14-28-19/h4-7,14-15,17,22H,3,8-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGLNHMNOLBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)


![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)
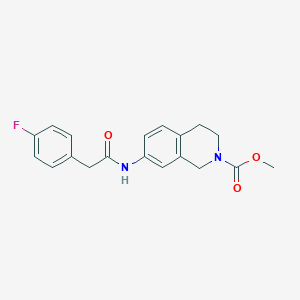
![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)

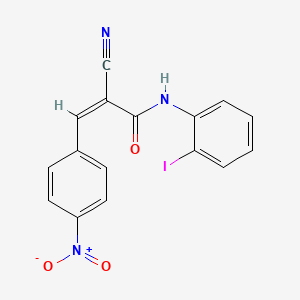
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)
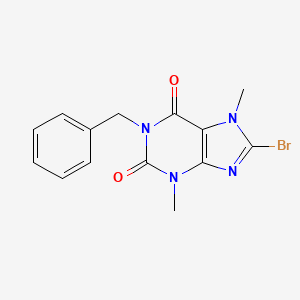
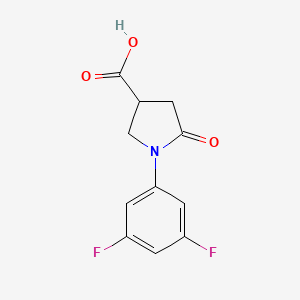

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3007822.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)